N-Ethyl-6-methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-4-amine
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Overview
Description
N-Ethyl-6-methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrimidine core with a piperazine ring and a naphthalene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between ethyl acetoacetate and guanidine, followed by methylation.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction using a suitable piperazine derivative.
Attachment of the Naphthalene Sulfonyl Group: This step involves the sulfonylation of the piperazine ring with naphthalene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Ethyl-6-methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for various receptors.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of N-Ethyl-6-methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene sulfonyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar in having a naphthalene moiety.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar pyrimidine core structure.
Uniqueness
N-Ethyl-6-methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-4-amine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. The presence of the naphthalene sulfonyl group, in particular, enhances its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C21H25N5O2S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-ethyl-6-methyl-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C21H25N5O2S/c1-3-22-20-14-16(2)23-21(24-20)25-10-12-26(13-11-25)29(27,28)19-9-8-17-6-4-5-7-18(17)15-19/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,23,24) |
InChI Key |
DFDLPKNVBABMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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